Iriflophenone 3-C-beta-D-glucopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iriflophenone 3-C-beta-D-glucopyranoside can be isolated from plant sources using column chromatography techniques . The process involves the use of LH20 Sephadex, followed by medium-pressure liquid chromatography (MPLC) with silica gel 60, and purification by preparative thin-layer chromatography (TLC) . Spectroscopic techniques such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are employed for structural elucidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the isolation from plant sources remains a primary method. Advances in biotechnological approaches may offer future avenues for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Iriflophenone 3-C-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation and substitution . Its antioxidant activity is notable, although it does not exhibit radical scavenging ability against DPPH but scavenges ABTS+ and peroxyl radicals .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include silica gel for chromatography and various solvents for extraction and purification .
Major Products Formed
The major products formed from the reactions of this compound are primarily its oxidized forms and derivatives with enhanced biological activities .
Scientific Research Applications
Iriflophenone 3-C-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Iriflophenone 3-C-beta-D-glucopyranoside exerts its effects involves its interaction with bacterial cell walls, leading to disruption and inhibition of bacterial growth . Its antioxidant activity is attributed to its ability to scavenge specific radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Iriflophenone 3-C-glucoside: Shares similar antioxidant properties but differs in its radical scavenging abilities.
(3-beta-D-Glucopyranosyl-2,4,6-trihydroxyphenyl) (4-hydroxyphenyl)methanone: Another compound with similar structural features and biological activities.
Uniqueness
Iriflophenone 3-C-beta-D-glucopyranoside stands out due to its potent antibacterial activity and specific antioxidant mechanisms . Its unique combination of properties makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKNVLTMWYEFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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